Allyl 4-((4-chlorobenzyl)oxy)-3-ethoxybenzoate
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Overview
Description
Allyl 4-((4-chlorobenzyl)oxy)-3-ethoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an allyl group, a chlorobenzyl group, and an ethoxy group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 4-((4-chlorobenzyl)oxy)-3-ethoxybenzoate can be achieved through several synthetic routes. One common method involves the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide. In this case, the reaction between 4-chlorobenzyl alcohol and 3-ethoxybenzoic acid in the presence of a base such as sodium hydride can yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Allyl 4-((4-chlorobenzyl)oxy)-3-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The chlorobenzyl group can be reduced to a benzyl group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
Allyl 4-((4-chlorobenzyl)oxy)-3-ethoxybenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Allyl 4-((4-chlorobenzyl)oxy)-3-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The allyl group can undergo metabolic activation to form reactive intermediates that interact with cellular components. The chlorobenzyl group may enhance the compound’s binding affinity to certain enzymes or receptors, while the ethoxy group can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Chlorobenzyl)oxy)-3-ethoxybenzoic acid
- 4-((4-Chlorobenzyl)oxy)-3-methoxybenzoate
- 4-((4-Chlorobenzyl)oxy)-3-propoxybenzoate
Uniqueness
Allyl 4-((4-chlorobenzyl)oxy)-3-ethoxybenzoate is unique due to the presence of the allyl group, which imparts specific reactivity and potential biological activity. The combination of the chlorobenzyl and ethoxy groups further enhances its chemical properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H19ClO4 |
---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
prop-2-enyl 4-[(4-chlorophenyl)methoxy]-3-ethoxybenzoate |
InChI |
InChI=1S/C19H19ClO4/c1-3-11-23-19(21)15-7-10-17(18(12-15)22-4-2)24-13-14-5-8-16(20)9-6-14/h3,5-10,12H,1,4,11,13H2,2H3 |
InChI Key |
JLJHRTCITGRMMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)OCC=C)OCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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